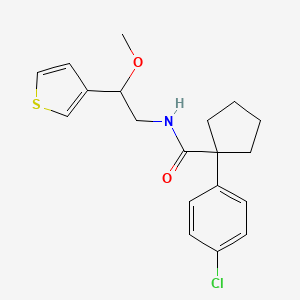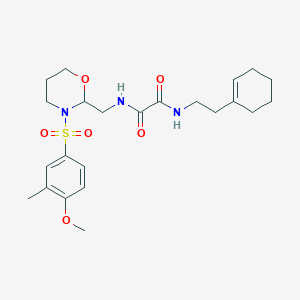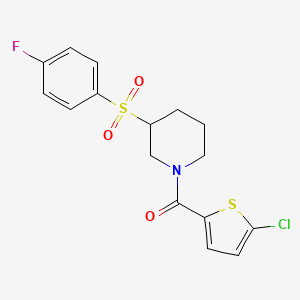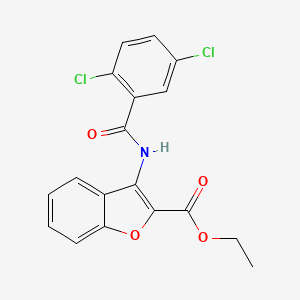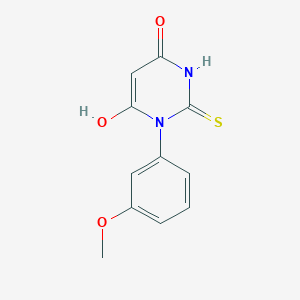
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of flavonoid . Flavonoids are a group of organic compounds that are widely distributed in the plant kingdom. They are known for their diverse beneficial health effects and are the focus of many studies .
Molecular Structure Analysis
The molecular structure of flavonoids, which this compound is a type of, is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton .Chemical Reactions Analysis
Again, while specific information for this compound is lacking, flavonoids are known to undergo a variety of chemical reactions. For example, tyrosinase, a multifunctional copper-containing oxidase enzyme, is known to catalyze the o-hydroxylation of polyphenolic substrates to diphenol (catechol) derivatives .作用機序
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to the production of reactive oxygen species and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound selectively damages dopaminergic neurons in the substantia nigra pars compacta, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms. This compound also induces oxidative stress and inflammation in the brain, which contributes to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one in lab experiments is that it selectively damages dopaminergic neurons, which allows researchers to study the molecular mechanisms underlying Parkinson's disease in a more targeted manner. However, this compound has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also induces acute and irreversible damage to dopaminergic neurons, which limits its use in long-term studies.
将来の方向性
There are several future directions for research on 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one and Parkinson's disease. One area of research is the development of new animal models that better mimic the pathogenesis and progression of Parkinson's disease in humans. Another area of research is the identification of new therapeutic targets for the treatment of Parkinson's disease. Finally, researchers are also exploring the use of this compound in combination with other compounds to develop more effective treatments for Parkinson's disease.
合成法
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can be synthesized in several ways, but the most common method involves the reaction of 3-methoxyphenylacetonitrile with thioacetamide in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then cyclized with formic acid to yield this compound. This synthesis method is relatively simple and yields high purity this compound.
科学的研究の応用
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is widely used in scientific research to study the pathogenesis and treatment of Parkinson's disease. It is used to selectively damage dopaminergic neurons in animal models, which leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. Researchers use this compound to study the molecular mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
特性
IUPAC Name |
6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLRUKVYHRTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)
![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)
![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)


![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)


![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)
